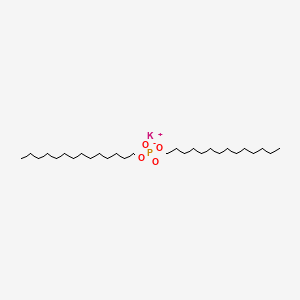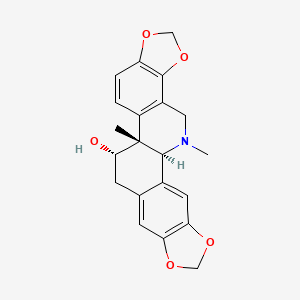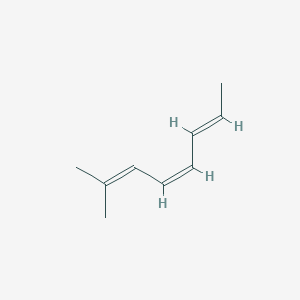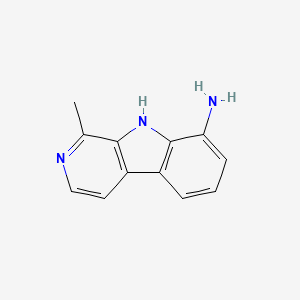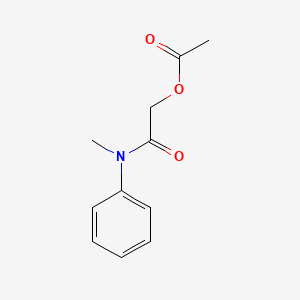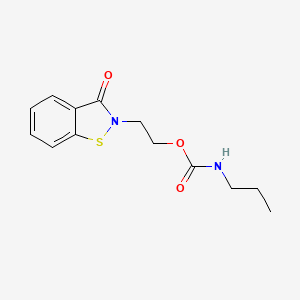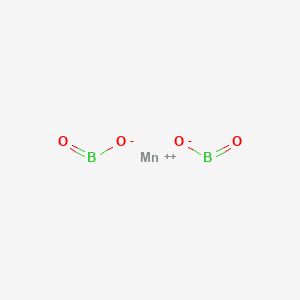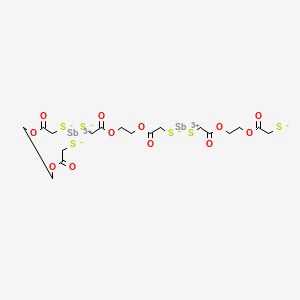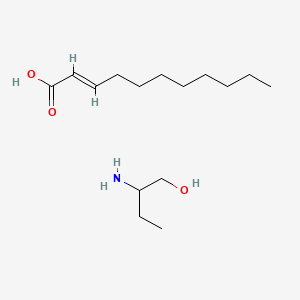
Einecs 301-856-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of undecenoic acid, compound with 2-aminobutan-1-ol, typically involves the reaction between undecenoic acid and 2-aminobutan-1-ol in a 1:1 molar ratio. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction may involve heating and the use of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and production rates.
化学反応の分析
Types of Reactions
Undecenoic acid, compound with 2-aminobutan-1-ol, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
科学的研究の応用
Undecenoic acid, compound with 2-aminobutan-1-ol, has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of skin conditions.
Industry: It is used in the formulation of personal care products, including creams and lotions, due to its emollient properties.
作用機序
The mechanism of action of undecenoic acid, compound with 2-aminobutan-1-ol, involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit the activity of certain enzymes, contributing to its antimicrobial effects.
類似化合物との比較
Similar Compounds
Undecenoic Acid: A similar compound with antimicrobial properties, often used in the treatment of fungal infections.
2-Aminobutan-1-ol: An amine alcohol used in various chemical syntheses.
Uniqueness
Undecenoic acid, compound with 2-aminobutan-1-ol, is unique due to its combined properties of undecenoic acid and 2-aminobutan-1-ol. This combination enhances its antimicrobial activity and makes it suitable for various applications in research and industry.
特性
CAS番号 |
94086-67-6 |
|---|---|
分子式 |
C15H31NO3 |
分子量 |
273.41 g/mol |
IUPAC名 |
2-aminobutan-1-ol;(E)-undec-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-2-4(5)3-6/h9-10H,2-8H2,1H3,(H,12,13);4,6H,2-3,5H2,1H3/b10-9+; |
InChIキー |
DOAAAMDFRRJVCP-RRABGKBLSA-N |
異性体SMILES |
CCCCCCCC/C=C/C(=O)O.CCC(CO)N |
正規SMILES |
CCCCCCCCC=CC(=O)O.CCC(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


